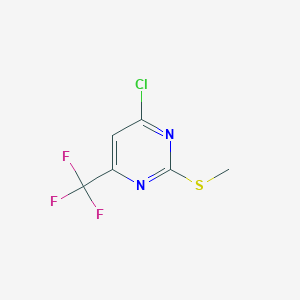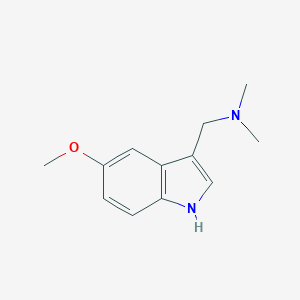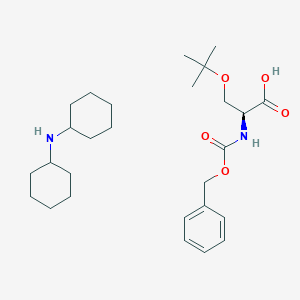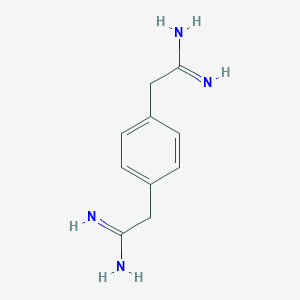![molecular formula C19H24O3 B096192 (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one CAS No. 15909-06-5](/img/structure/B96192.png)
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one, also known as 17-Hydroxyprogesterone, is a steroid hormone that is naturally produced in the body. It plays a crucial role in the regulation of the female reproductive system, as well as in the development of male characteristics. In
Mécanisme D'action
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone acts as a progestin in the body, meaning it binds to and activates progesterone receptors. This activation leads to changes in gene expression and cellular function, ultimately resulting in the regulation of the female reproductive system. It also has anti-inflammatory and immunomodulatory effects, which may contribute to its potential therapeutic uses.
Biochemical and Physiological Effects:
The effects of (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone on the body are numerous and complex. It plays a crucial role in the regulation of the menstrual cycle, ovulation, and pregnancy. It also has effects on the immune system, cardiovascular system, and nervous system. Studies have shown that it can modulate the levels of various hormones in the body, including estrogen, testosterone, and cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone in lab experiments include its well-established role in the regulation of the female reproductive system, its potential therapeutic uses, and its availability for purchase. However, there are also limitations to its use, including its complex mechanism of action, potential interactions with other hormones and drugs, and the need for careful dosing and monitoring.
Orientations Futures
There are many potential future directions for research on (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone. These include further exploration of its therapeutic uses, particularly in the treatment of preterm labor and breast cancer. There is also a need for more research on its effects on the immune system and cardiovascular system, as well as its potential interactions with other hormones and drugs. Additionally, there is a need for the development of more precise dosing and monitoring protocols for its use in clinical settings.
Conclusion:
In conclusion, (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone is a steroid hormone that plays a crucial role in the regulation of the female reproductive system. It has been extensively studied for its potential therapeutic uses and its effects on the immune system, cardiovascular system, and nervous system. While there are advantages to its use in lab experiments, there are also limitations that need to be considered. Overall, further research is needed to fully understand the complex mechanisms of action and potential therapeutic uses of this hormone.
Méthodes De Synthèse
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce the hormone, while biosynthesis involves the use of living organisms to produce the hormone. The most common method of biosynthesis is through the use of bacteria or yeast that have been genetically modified to produce the hormone.
Applications De Recherche Scientifique
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone has been extensively studied for its role in the female reproductive system, particularly in the regulation of the menstrual cycle and pregnancy. It has also been studied for its potential use in the treatment of various medical conditions, such as preterm labor, endometriosis, and breast cancer.
Propriétés
Numéro CAS |
15909-06-5 |
|---|---|
Nom du produit |
(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one |
Formule moléculaire |
C19H24O3 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(8S,9S,13S,14S)-14-hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-18-9-7-15-14-5-4-13(22-2)11-12(14)3-6-16(15)19(18,21)10-8-17(18)20/h4-5,11,15-16,21H,3,6-10H2,1-2H3/t15-,16+,18-,19+/m1/s1 |
Clé InChI |
DBXMWOATVSEFMD-JFRXWTBNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@@H]([C@]1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |
Synonymes |
(8α)-14β-Hydroxy-3-methoxyestra-1,3,5(10)-trien-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



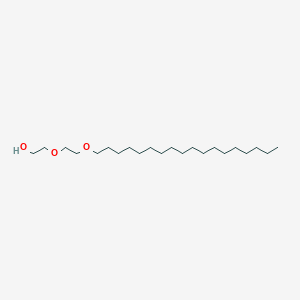


![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)

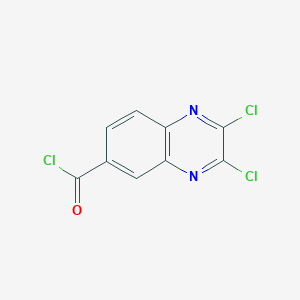
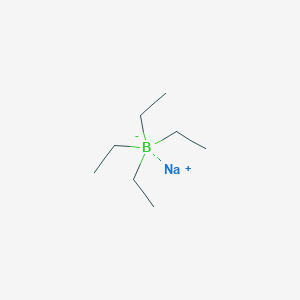
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
